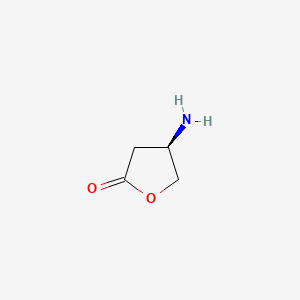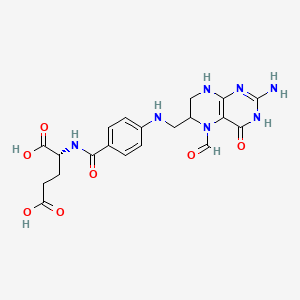
Pteroyl-D-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pteroyl-D-glutamic acid is a compound that serves as the active metabolite of folic acid. It is primarily used as its calcium salt to counteract folic acid antagonists, which inhibit the conversion of folic acid to folinic acid. Folic acid, a water-soluble B-complex vitamin, is essential for various bodily functions, including DNA synthesis and repair, and is found in foods such as liver, kidneys, yeast, and leafy green vegetables .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pteroyl-D-glutamic acid involves the conjugation of pteridine, p-aminobenzoic acid, and glutamic acid. The process typically requires specific reaction conditions, including controlled temperatures and pH levels, to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated systems to maintain consistency and purity. The process includes the use of high-performance liquid chromatography (HPLC) to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Pteroyl-D-glutamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced to its tetrahydro form, which is biologically active.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as tetrahydrofolic acid, which is crucial for DNA synthesis and repair .
Scientific Research Applications
Pteroyl-D-glutamic acid has numerous scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It plays a role in cellular metabolism and is used in studies related to cell growth and division.
Medicine: It is used to treat folate deficiencies and related conditions, such as megaloblastic anemia.
Industry: It is used in the production of fortified foods and dietary supplements.
Mechanism of Action
Pteroyl-D-glutamic acid exerts its effects by acting as a precursor to coenzymes involved in the metabolism of nucleotides and amino acids. It is converted to tetrahydrofolic acid and methyltetrahydrofolate by the enzyme dihydrofolate reductase. These coenzymes are essential for DNA and RNA synthesis, as well as amino acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Folic Acid: The parent compound of pteroyl-D-glutamic acid, used in the same metabolic pathways.
Tetrahydrofolic Acid: The reduced form of folic acid, which is biologically active.
Methyltetrahydrofolate: Another active form of folic acid involved in methylation reactions.
Uniqueness
This compound is unique in its ability to serve as an antidote to folic acid antagonists, making it particularly valuable in medical treatments for conditions caused by folate deficiency .
Properties
CAS No. |
54353-24-1 |
|---|---|
Molecular Formula |
C20H23N7O7 |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
(2R)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12?,13-/m1/s1 |
InChI Key |
VVIAGPKUTFNRDU-ZGTCLIOFSA-N |
Isomeric SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)
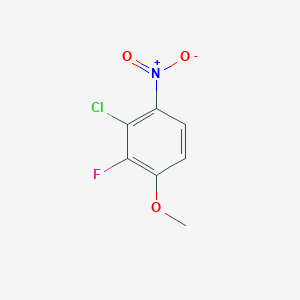
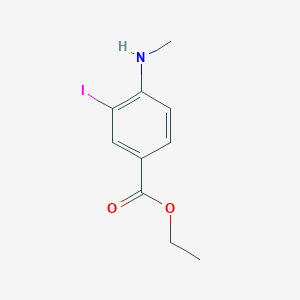
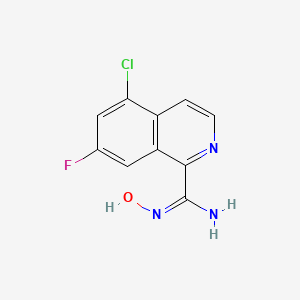
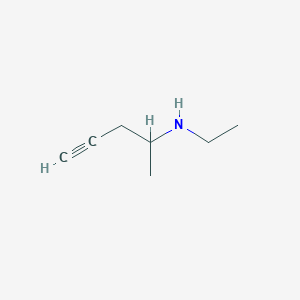
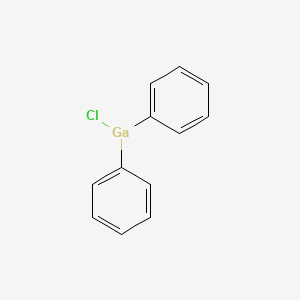
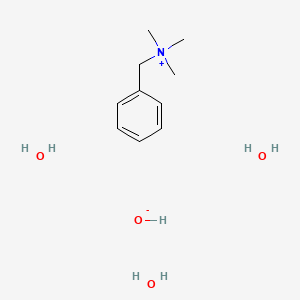
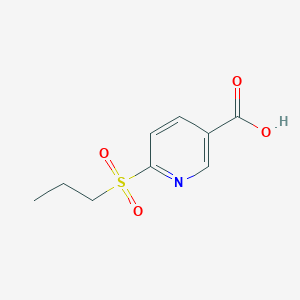
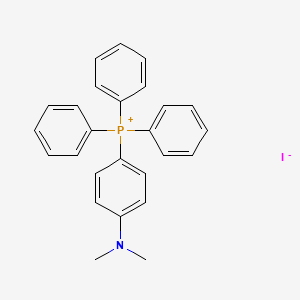
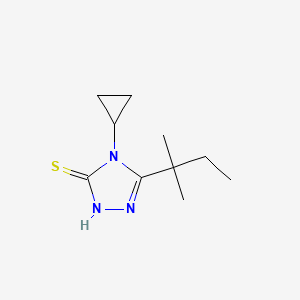
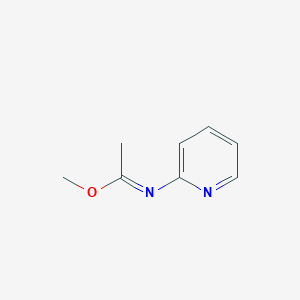
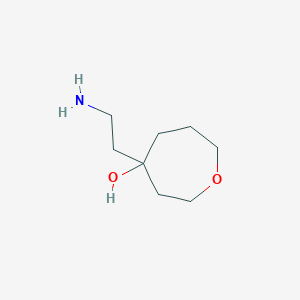
![N-[(E)-Phenylmethylidene]benzenecarboximidamide](/img/structure/B13152020.png)
